![molecular formula C18H14F3N3O3S B2743081 (3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-73-7](/img/structure/B2743081.png)
(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
“(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known for its high electronegativity, which could significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a trifluoromethyl group, and a heterocyclic ring could affect the compound’s polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
Compounds with complex chemical structures, including nitrophenyl groups, trifluoromethylphenyl groups, and methanone cores, are often subjects of synthetic chemistry research. For example, the synthesis of heterocyclic compounds through innovative methods, such as catalyst- and solvent-free conditions or microwave-assisted synthesis, highlights the importance of developing efficient and environmentally friendly synthetic routes for complex molecules (Moreno-Fuquen et al., 2019). These synthetic approaches can be applied to design and synthesize molecules with similar structural features for various applications, including medicinal chemistry and material science.
Biological Activities
Related compounds exhibit a range of biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. For instance, certain benzimidazole derivatives have been explored for their antimicrobial and antiviral potentials, although not all synthesized compounds showed significant activity against the tested strains (Sharma et al., 2009). This underscores the importance of structural modification and optimization in drug discovery, where the introduction or alteration of functional groups like nitrophenyl or trifluoromethylphenyl can significantly impact biological activity.
Material Science and Sensing Applications
Compounds containing nitrophenyl, trifluoromethylphenyl, and similar groups are also researched for their potential applications in material science, such as in the development of fluorescent chemosensors for metal ions. The design and synthesis of novel chemosensors that can selectively detect metal ions in environmental samples or biological systems are crucial for environmental monitoring and diagnostic applications (Manna et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(3-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-1-3-12(9-14)11-28-17-22-7-8-23(17)16(25)13-4-2-6-15(10-13)24(26)27/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFDQCJPZVEAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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